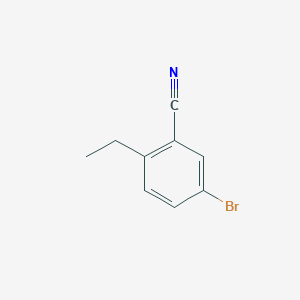

5-Bromo-2-ethylbenzonitrile

Description

Significance of Nitrile and Halogen Functionalities in Molecular Design and Chemical Reactivity

The nitrile (cyano) group and halogen atoms are pivotal functionalities in the design and synthesis of novel organic molecules, particularly in medicinal chemistry. The nitrile group, with its linear geometry and electronic properties, can act as a bioisostere for carbonyl, hydroxyl, and even halogen groups, helping to modulate the physicochemical and pharmacokinetic properties of a molecule to enhance bioavailability. evitachem.comnih.govgoogle.com Furthermore, the nitrile group is metabolically stable and can participate in various chemical transformations, including reduction to amines or hydrolysis to carboxylic acids. nih.gov

Halogens, such as bromine, introduce specific reactivity to an aromatic ring. They can act as effective leaving groups in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of a halogen also influences the electronic nature of the aromatic ring, affecting its reactivity towards other reagents. acs.org

Overview of Benzonitrile (B105546) Frameworks as Versatile Synthetic Scaffolds

Benzonitrile and its derivatives are foundational scaffolds in organic synthesis. masterorganicchemistry.com They are key intermediates in the production of pharmaceuticals, agrochemicals, and materials. byjus.com The benzonitrile framework provides a stable aromatic core that can be functionalized through reactions targeting the nitrile group or the aromatic ring itself. This versatility allows chemists to introduce a wide array of functional groups, leading to diverse molecular libraries for drug discovery and material science. For instance, the nitrile group can be a precursor to tetrazoles, a common motif in medicinal chemistry.

Strategic Importance of Bromine and Ethyl Substituents in Aromatic Systems for Chemical Derivatization and Regioselectivity

The specific placement of bromine and ethyl substituents on a benzonitrile ring, as seen in 5-Bromo-2-ethylbenzonitrile, has significant strategic implications for synthesis.

Chemical Derivatization: The bromine atom at the 5-position serves as a prime handle for derivatization. It can be readily displaced or utilized in metal-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or other functional groups. nih.gov This allows for the extension of the molecular framework. The ethyl group at the 2-position, while generally less reactive, can undergo oxidation at the benzylic position under specific conditions to introduce carbonyl functionality. lookchem.com The nitrile group itself can be converted into other functionalities, such as primary amines or carboxylic acids, further expanding the synthetic possibilities.

Regioselectivity: The substituents on the benzonitrile ring direct the position of further electrophilic aromatic substitution reactions. The ethyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the nitrile group is a deactivating group and directs incoming electrophiles to the meta position. In the synthesis of this compound from 2-ethylbenzonitrile (B1295046), the directing effects of the ortho-ethyl group (activating and para-directing) and the meta-nitrile group (deactivating) align to favor the introduction of bromine at the 5-position, leading to a specific regioisomer.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1210-51-0 |

| Canonical SMILES | CCC1=C(C=C(C=C1)Br)C#N |

| XLogP3 | 3.4 |

Data sourced from PubChem CID 68577125. nih.gov

Synthetic Approaches

The synthesis of this compound can be achieved through several established methods in organic chemistry.

Electrophilic Bromination: A common and direct method involves the electrophilic bromination of 2-ethylbenzonitrile. This reaction is typically carried out using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or in a strong acid like sulfuric acid. acs.org The reaction conditions are controlled to ensure mono-bromination at the desired position, which is directed by the existing substituents.

Sandmeyer Reaction: An alternative route is the Sandmeyer reaction, which starts from a corresponding aromatic amine. masterorganicchemistry.combyjus.comwikipedia.org In this multi-step process, 4-amino-2-ethylbenzonitrile (B15372633) would first be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom to yield this compound. masterorganicchemistry.com

Applications in Chemical Derivatization

This compound is a valuable intermediate for synthesizing more complex molecules due to the reactivity of its functional groups.

Cross-Coupling Reactions: The bromine atom is a key site for palladium-catalyzed cross-coupling reactions. For instance, it can undergo Suzuki-Miyaura coupling with boronic acids or their esters to form new carbon-carbon bonds, creating biaryl structures or introducing alkyl groups. nih.gov

Nucleophilic Aromatic Substitution: The bromine can be replaced by various nucleophiles, although this often requires harsh conditions or activation by other electron-withdrawing groups.

Modification of the Nitrile Group: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. It can also be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Synthesis of Heterocycles: The combination of the nitrile and other functionalities on the ring makes it a precursor for various heterocyclic systems. For example, a patent describes the use of a substituted 2-ethylbenzonitrile scaffold in the synthesis of pyrrolo-imidazole derivatives. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

5-bromo-2-ethylbenzonitrile |

InChI |

InChI=1S/C9H8BrN/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5H,2H2,1H3 |

InChI Key |

VZRFABULRBBIMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 5 Bromo 2 Ethylbenzonitrile

Reactivity at the Nitrile Functional Group

The nitrile functional group is characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons. This electronic structure dictates its reactivity. libretexts.orgebsco.com

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone.

Partial hydrolysis of the nitrile group under controlled acidic or basic conditions can lead to the formation of the corresponding amide, 5-bromo-2-ethylbenzamide. This transformation proceeds via the initial addition of water to the nitrile, followed by tautomerization. chemistrysteps.com

Table 1: Nucleophilic Additions to the Nitrile Group

| Reaction Type | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Ketone Synthesis | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Imine Anion | Ketone |

Under more vigorous hydrolytic conditions (strong acid or base with heating), the nitrile group can be fully hydrolyzed to a carboxylic acid, yielding 5-bromo-2-ethylbenzoic acid. chemistrysteps.com

Conversely, the nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which converts the carbon-nitrogen triple bond into a single bond, resulting in the formation of (5-bromo-2-ethylphenyl)methanamine. chemistrysteps.com

Nitriles can undergo cyclotrimerization in the presence of suitable catalysts to form 1,3,5-triazines. This reaction involves the head-to-tail cyclization of three nitrile molecules. Catalytic systems for this transformation include low-valent transition metals, such as those derived from titanium chlorido complexes and magnesium, or strong acids like trifluoromethanesulfonic acid. researchgate.netnasa.gov Applying this to 5-Bromo-2-ethylbenzonitrile would be expected to yield 2,4,6-tris(5-bromo-2-ethylphenyl)-1,3,5-triazine.

The nitrile group can also participate in the formation of other heterocyclic systems. For example, palladium-catalyzed tandem addition/cyclization reactions involving substituted benzonitriles and arylboronic acids have been developed to access quinazoline (B50416) derivatives. nih.gov This highlights the utility of the nitrile group as a key building block in the synthesis of complex heterocyclic structures.

Reactivity at the Bromine Substituent

The bromine atom attached to the aromatic ring serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions and, under specific conditions, in nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.orgnih.gov This method is widely used for the formation of biaryl compounds. lmaleidykla.lt

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene under palladium catalysis to form a new, more substituted alkene. libretexts.orgconnectjournals.com The reaction typically involves an oxidative addition, migratory insertion, and β-hydride elimination sequence. libretexts.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org The reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of a base. nrochemistry.comorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl bromide. wikipedia.org This reaction is catalyzed by either palladium or nickel complexes and is known for its high functional group tolerance. organic-chemistry.orgnih.govacs.org

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Typical Base | Resulting Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonates (K₂CO₃), Phosphates (K₃PO₄) | C(aryl)-C(aryl/vinyl/alkyl) |

| Heck | Alkene (R-CH=CH₂) | Pd(0/II) salt (e.g., Pd(OAc)₂) | Amines (Et₃N), Carbonates | C(aryl)-C(vinyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt (e.g., CuI) | Amines (e.g., Diisopropylamine) | C(aryl)-C(alkynyl) |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | (None required) | C(aryl)-C(aryl/vinyl/alkyl) |

Nucleophilic aromatic substitution (SNAr) typically occurs via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. libretexts.org This pathway is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com In this compound, the electron-withdrawing nitrile group is in the meta position relative to the bromine atom, and the ethyl group is weakly electron-donating. Consequently, the standard SNAr mechanism is disfavored and would require harsh reaction conditions.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.comyoutube.com This reaction is promoted by very strong bases, such as sodium amide (NaNH₂). The base abstracts a proton ortho to the bromine, leading to the elimination of HBr and the formation of a benzyne. The nucleophile then adds to one of the carbons of the triple bond, with subsequent protonation yielding the substituted product. youtube.com This pathway can lead to a mixture of regioisomers.

Reductive Debromination and Hydrogenation Reactions

The chemical structure of this compound offers two primary sites for reduction: the carbon-bromine bond and the nitrile group.

Reductive Debromination: The bromine atom on the aromatic ring can be selectively removed through catalytic hydrogenation, a process known as hydrodebromination. This reaction is a valuable tool for removing halogen atoms that may have been used as protecting or directing groups in a synthetic sequence. Typically, this is achieved using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. organic-chemistry.orgsci-hub.seresearchgate.net The reaction is generally clean and efficient. As a general principle, aryl bromides are reduced more readily than aryl chlorides under these conditions. organic-chemistry.orgsci-hub.se The selective reduction of the C-Br bond is often possible even in the presence of other reducible functional groups, such as nitriles or ketones, by carefully controlling the reaction conditions. organic-chemistry.orgsci-hub.se

Hydrogenation of the Nitrile Group: The nitrile (-C≡N) group is also susceptible to reduction. Catalytic hydrogenation, often using catalysts like palladium, platinum, or nickel, can reduce the nitrile to a primary amine (benzylamine derivative). For instance, the hydrogenation of benzonitrile (B105546) over cobalt-doped hybrid materials has been studied, yielding benzylamine (B48309). The conditions for such reactions typically involve elevated temperature and pressure in a suitable solvent like isopropanol.

It is important to note that under forcing hydrogenation conditions, both reductive debromination and nitrile reduction can occur. Furthermore, the resulting benzylamine can sometimes undergo a subsequent reaction known as hydrogenolysis, where the C-N bond is cleaved to yield an alkylbenzene. Careful selection of catalyst and reaction parameters is therefore crucial to achieve the desired selective transformation.

Reactivity at the Ethyl Substituent

The ethyl group attached to the benzonitrile ring is not merely an inert spectator. The carbon atom directly attached to the aromatic ring, known as the benzylic position, is particularly reactive due to the ability of the benzene (B151609) ring to stabilize radical or cationic intermediates through resonance.

Oxidation: The benzylic C-H bonds of the ethyl group are susceptible to oxidation.

Oxidation to Ketones: Treatment with mild oxidizing agents can convert the benzylic methylene (B1212753) (-CH2-) group into a carbonyl group, yielding the corresponding ketone, 5-bromo-2-acetylbenzonitrile. A variety of reagents can accomplish this transformation, including potassium permanganate (B83412) (KMnO4) under controlled conditions, chromium-based reagents, or more modern catalytic systems using molecular oxygen or peroxides as the terminal oxidant.

Oxidation to Carboxylic Acids: Using strong oxidizing agents, such as hot, concentrated potassium permanganate or chromic acid, the entire ethyl group can be cleaved and oxidized to a carboxylic acid. This reaction would transform this compound into 4-bromo-2-cyanobenzoic acid. This transformation proceeds regardless of the length of the alkyl chain, as long as there is at least one hydrogen atom on the benzylic carbon.

Benzylic Halogenation: The benzylic position can be selectively halogenated, most commonly brominated, under free-radical conditions. The reagent of choice for this transformation is N-bromosuccinimide (NBS), typically used with a radical initiator like light (hν) or benzoyl peroxide. The reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the formation of 5-bromo-2-(1-bromoethyl)benzonitrile. This reaction is highly selective for the benzylic position over other positions in the alkyl chain or the aromatic ring. The use of NBS is advantageous as it provides a low, steady concentration of bromine, which minimizes competing electrophilic addition or substitution reactions.

The functionalization of the benzylic carbon of the ethyl group, as described in the halogenation and some oxidation reactions, introduces a stereocenter into the molecule. For example, the formation of 5-bromo-2-(1-bromoethyl)benzonitrile creates a chiral molecule. This opens the door to stereochemical transformations and the synthesis of enantiomerically enriched compounds.

Recent advances in catalysis have enabled the stereodivergent synthesis of complex chiral molecules. For instance, palladium/copper co-catalyzed systems have been developed for the enantio- and diastereodivergent substitution of benzylic substrates. These methods allow for the construction of two adjacent stereocenters with high control over the stereochemical outcome by simply changing the configuration of the chiral ligands associated with the metal catalysts. While specific applications to this compound derivatives are not extensively documented, these advanced catalytic methods could theoretically be applied to its chiral derivatives to access all possible stereoisomers of more complex products.

Cascade and Multicomponent Reactions Involving this compound as a Building Block

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular or intermolecular transformations, are a powerful tool for rapidly building molecular complexity. The functional groups present in this compound offer potential for its use as a building block in such reactions.

While specific examples utilizing this compound are not prevalent in the literature, its structural motifs are found in reactants for base-promoted cascade reactions. For example, ortho-substituted benzonitriles, particularly those with an adjacent carbonyl group (which could be formed by oxidation of the ethyl group), are known to participate in cascade reactions to form polycyclic systems like isoindolin-1-ones. nih.govacs.org These reactions are often promoted by simple bases like potassium carbonate (K2CO3) or potassium tert-butoxide (KOtBu) and proceed through a sequence of steps such as nucleophilic addition to the nitrile, cyclization, and rearrangement. nih.govacs.org

Additionally, the benzylic protons on the ethyl group of this compound are weakly acidic and can be deprotonated by a strong base. This could initiate an intramolecular cyclization if a suitable electrophilic site is present or could be generated on the molecule. The development of such cascade reactions from 2-alkylbenzonitrile substrates remains an area of synthetic interest. rsc.org

Radical mechanisms play a significant role in the chemistry of this compound, particularly concerning its aryl-alkyl and aryl-bromo functionalities.

Aryl-Alkyl Reactivity: As previously discussed in section 3.3.1, benzylic bromination with NBS is a classic example of a radical chain reaction. The key step is the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. This intermediate's stability is the driving force for the high selectivity of the reaction.

Benzonitrile Transformations via Aryl Radicals: The carbon-bromine bond can serve as a precursor for an aryl radical. This can be achieved through single-electron reduction from a photocatalyst or an electrochemical setup. Once formed, the 2-ethyl-5-cyanophenyl radical is a highly reactive intermediate that can participate in a variety of transformations, including intramolecular cyclizations or intermolecular C-C bond-forming reactions. Photochemical methods, using UV light, can also induce the homolytic cleavage of the C-Br bond, providing another pathway to the aryl radical.

These radical-based transformations highlight the dual reactivity of the molecule, allowing for selective functionalization at either the alkyl side chain or the aromatic ring, depending on the chosen reaction conditions.

Research on Electron Transfer and Radical Cation Reactivity of this compound Remains Undisclosed

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the electron transfer processes and subsequent radical cation reactivity of the chemical compound this compound. Despite its availability from various chemical suppliers, detailed experimental studies and research findings specifically elucidating these aspects of its chemical behavior are not publicly available.

Electron transfer processes are fundamental to a wide array of chemical transformations, initiating reactions through the removal of an electron to form a highly reactive intermediate known as a radical cation. The study of these processes, often conducted using electrochemical techniques like cyclic voltammetry, provides crucial insights into a molecule's redox properties, reaction mechanisms, and potential for synthetic applications. The reactivity of the resulting radical cation, including its stability, fragmentation pathways, and reactions with other species, is a key area of investigation in physical organic chemistry.

For many aromatic nitriles and bromoarenes, extensive research has detailed their behavior under oxidative conditions, leading to the formation of radical cations and subsequent chemical transformations. These studies have been instrumental in developing new synthetic methodologies and understanding reaction mechanisms. However, in the specific case of this compound, such detailed investigations appear to be absent from the current body of scientific literature.

Consequently, it is not possible to provide a detailed, data-driven account of the electron transfer processes and radical cation reactivity of this compound. The generation of data tables summarizing research findings, such as oxidation potentials, reaction conditions for radical cation formation, and subsequent product distributions, is precluded by the lack of published experimental work.

Further research, including electrochemical analysis and product studies from oxidative reactions, would be necessary to characterize the electron transfer behavior of this compound and the chemical fate of its corresponding radical cation. Such studies would contribute valuable information to the broader understanding of structure-reactivity relationships in substituted aromatic compounds.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is an indispensable tool for determining the precise structure of 5-Bromo-2-ethylbenzonitrile in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment of each atom can be obtained.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the this compound molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, such as the nitrile (-CN) and bromine (-Br) substituents, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton ortho to the ethyl group and meta to the bromine (H-3) would likely appear as a doublet. The proton meta to the ethyl group and ortho to the bromine (H-4) would be expected to be a doublet of doublets due to coupling with both adjacent protons. The proton ortho to both the bromine and nitrile groups (H-6) would likely appear as a doublet.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the three adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, resulting from coupling with the two methylene protons.

A hypothetical ¹H NMR data table based on predicted chemical shifts and coupling constants is presented below. Actual experimental values are required for definitive assignment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | d | ~8.0 |

| H-4 | ~7.6 | dd | ~8.0, ~2.0 |

| H-6 | ~7.8 | d | ~2.0 |

| -CH₂- | ~2.8 | q | ~7.5 |

| -CH₃ | ~1.3 | t | ~7.5 |

Note: This table is predictive and requires experimental verification.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule will give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.

The spectrum is expected to show nine distinct signals. The carbon of the nitrile group (-CN) will appear at a characteristic downfield chemical shift. The six aromatic carbons will have signals in the aromatic region of the spectrum, with their specific shifts influenced by the positions of the ethyl and bromo substituents. The ipso-carbon attached to the bromine will be shifted to a lower field, while the carbon attached to the nitrile group will also be significantly deshielded. The two carbons of the ethyl group will appear in the aliphatic region of the spectrum.

A predicted ¹³C NMR data table is provided below. Experimental data is necessary for accurate assignments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CN) | ~110 |

| C2 (C-CH₂CH₃) | ~145 |

| C3 | ~132 |

| C4 | ~135 |

| C5 (C-Br) | ~125 |

| C6 | ~138 |

| -CN | ~118 |

| -CH₂- | ~29 |

| -CH₃ | ~15 |

Note: This table is predictive and requires experimental verification.

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the aromatic protons and the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbons bearing the nitrile and bromo substituents, by observing their long-range correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly coupled. This can be used to confirm the spatial arrangement of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of the exact molecular formula. For this compound, the molecular formula is C₉H₈BrN. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The theoretical exact mass of the monoisotopic molecular ion of this compound (C₉H₈⁷⁹BrN) is 208.98401 Da. scielo.br

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₉H₈⁷⁹BrN | 208.98401 |

| [M+2]⁺ | C₉H₈⁸¹BrN | 210.98196 |

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of complex mixtures and the identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS is a suitable technique for the analysis of this compound, providing both its retention time for identification and its mass spectrum for structural confirmation. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group (-15 Da) or an ethyl group (-29 Da) from the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. For this compound, LC-MS could be employed for its analysis in complex matrices, providing separation from other components and a confirmatory mass spectrum.

Infrared Spectroscopy (IR) for Functional Group Identification and Bond Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the nitrile group, the substituted aromatic ring, and the ethyl group.

The key functional groups and their anticipated vibrational frequencies are:

Nitrile Group (-C≡N): The nitrile functional group displays a very characteristic and sharp absorption band in the triple bond region of the spectrum. This is one of the most easily identifiable peaks in the molecule's IR spectrum.

Aromatic Ring: The benzene ring gives rise to several distinct absorptions. The C-H stretching vibrations of the hydrogens attached to the aromatic ring typically appear at wavenumbers higher than 3000 cm⁻¹. The C=C stretching vibrations within the ring produce a series of peaks in the 1400-1600 cm⁻¹ region. Additionally, C-H "out-of-plane" bending vibrations in the 675-900 cm⁻¹ range can provide information about the substitution pattern on the ring. libretexts.org

Ethyl Group (-CH₂CH₃): The aliphatic C-H bonds of the ethyl group exhibit stretching vibrations just below 3000 cm⁻¹. Bending vibrations for the methyl and methylene groups also appear in the fingerprint region, typically around 1450 cm⁻¹ and 1375 cm⁻¹. pressbooks.pubopenstax.org

Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond is expected to appear in the lower frequency (fingerprint) region of the IR spectrum, typically between 500 and 600 cm⁻¹.

The following table summarizes the predicted characteristic IR absorption frequencies for this compound based on established data for its constituent functional groups. vscht.czmsu.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2210 - 2260 | Sharp, Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (Ethyl) | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium |

| Aliphatic C-H (Ethyl) | Bending | 1375 - 1450 | Medium |

| Aromatic C-H | Out-of-plane Bending | 675 - 900 | Strong |

| C-Br | Stretching | 500 - 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, an X-ray crystallographic analysis would reveal:

The planarity of the benzonitrile (B105546) ring.

The precise bond lengths of the C-Br, C-C, C-N, and C-H bonds.

The bond angles within the aromatic ring and the ethyl substituent.

The conformation of the ethyl group relative to the plane of the aromatic ring.

Intermolecular interactions, such as stacking or halogen bonding, in the crystal lattice.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, experimental data on its crystal system, space group, and precise atomic coordinates are not available. Such a study would be invaluable for a complete structural characterization of the compound.

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds like this compound. The choice of method depends on the scale of the separation and the required level of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate. The compound's retention factor (Rf) would depend on the specific solvent composition.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the standard method. orgsyn.org The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system, often determined by prior TLC analysis, is then passed through the column to elute the components of the mixture at different rates. orgsyn.org The separation is based on the differential adsorption of the compounds onto the stationary phase. Fractions are collected and analyzed (e.g., by TLC or GC) to isolate the pure product.

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile and thermally stable compounds. A sample of this compound would be vaporized and passed through a capillary column. ijpsr.com The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, providing quantitative purity data and, in the case of GC-MS, structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and sensitive technique for the analysis and purification of a wide range of compounds. For this compound, a reversed-phase HPLC method would likely be employed. sielc.com This involves a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A UV detector would be suitable for detection, as the aromatic ring of the molecule absorbs UV light. HPLC can provide highly accurate quantitative data on the purity of the compound.

The following table summarizes the application of these chromatographic methods to this compound.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |

| Thin-Layer Chromatography | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, purity check |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Preparative purification, isolation |

| Gas Chromatography | Fused silica capillary | Helium, Nitrogen | Purity assessment, quantitative analysis |

| HPLC (Reversed-Phase) | C18-silica | Acetonitrile/Water, Methanol/Water | High-resolution purity analysis, quantification |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted benzonitriles, offering a balance between accuracy and computational cost. These studies provide fundamental insights into the molecule's electronic structure, stability, and reactivity. While specific DFT studies on 5-Bromo-2-ethylbenzonitrile are not extensively documented in publicly available literature, the methodologies and findings from studies on analogous compounds, such as 5-Bromo-2-methoxybenzonitrile and 5-Bromo-2-Hydroxybenzaldehyde, provide a clear framework for the types of analyses that are performed. researchgate.netnih.gov

The electronic properties of a molecule are governed by the arrangement of its electrons. DFT calculations are employed to determine the optimized molecular geometry and the distribution of electrons within the molecule. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. semanticscholar.org

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Benzonitrile (B105546) Derivatives

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-Bromo-5-methoxybenzonitrile | B3LYP | Data not specified | Data not specified | Data not specified |

| 5-Bromo-2-Hydroxybenzaldehyde | B3LYP/6-311++G(d,p) | Data not specified | Data not specified | Data not specified |

DFT calculations are also instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For example, theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net A study on 5-bromo-2-nitropyridine (B47719) utilized the B3LYP method with a 6-311++G(d,p) basis set to calculate harmonic vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral peaks.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. semanticscholar.org For 2-Bromo-5-methoxybenzonitrile, TD-DFT was used to estimate excitation energies, oscillator strengths, and wavelengths of electronic transitions. semanticscholar.org Such theoretical predictions for this compound would be invaluable in interpreting its experimental spectra.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are essential for mapping the energetic landscape of a chemical reaction, providing a detailed understanding of the mechanism. fiveable.me These calculations can identify the most favorable reaction pathways, characterize transient intermediates, and determine the energy barriers that control the reaction rate.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org By mapping the PES, chemists can visualize the entire course of a reaction, from reactants to products, through the transition state. fiveable.melibretexts.org The minimum energy path along the PES represents the most likely reaction pathway and is known as the reaction coordinate. fiveable.me

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. wikipedia.org It is a saddle point on the PES, with a positive curvature in all directions except along the reaction coordinate, where the curvature is negative. libretexts.org Quantum chemical calculations can precisely locate the geometry of the transition state and calculate its energy.

The difference in energy between the reactants and the transition state is the activation energy (ΔG‡). wikipedia.org This value is crucial for determining the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction. For reactions involving this compound, computational methods can be used to calculate the activation energies for different possible pathways, thereby predicting which reaction is kinetically favored. chemrxiv.org

Table 2: Conceptual Data from a Hypothetical Reaction Pathway Analysis

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants | 0 | - |

| 2 | Transition State | Calculated Value | Calculated Bond Lengths/Angles |

| 3 | Products | Calculated Value | - |

Molecular Orbital Theory Applications (e.g., AM1 calculations for radical cations)

Molecular orbital theory provides a framework for understanding the electronic structure and bonding in molecules. While DFT is widely used, other semi-empirical methods like Austin Model 1 (AM1) can also be applied, particularly for larger systems or for specific purposes like studying radical ions.

AM1 calculations could be used to investigate the properties of the radical cation of this compound. Such studies would involve optimizing the geometry of the radical cation and analyzing its electronic structure, including the spin density distribution. This information is valuable for understanding the molecule's behavior in redox reactions and its potential for forming reactive intermediates.

Structure-Reactivity Relationship Modeling and Quantitative Structure-Activity Relationships (QSAR)

The exploration of this compound within the framework of computational chemistry reveals significant insights into its molecular behavior, particularly through structure-reactivity relationship modeling and Quantitative Structure-Activity Relationship (QSAR) studies. These computational methodologies are pivotal in correlating the structural or physicochemical properties of compounds with their chemical reactivity or biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that seek to define a relationship between the chemical structure of a molecule and its biological activity. The fundamental principle of QSAR is that the variations in the activity of a series of compounds are dependent on the changes in their molecular features. By establishing a statistically significant correlation, QSAR models can be employed to predict the activity of novel compounds prior to their synthesis, thereby optimizing the drug discovery and development process.

For a molecule like this compound, a QSAR study would involve the calculation of various molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors can be broadly categorized as:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its transport and interaction with biological membranes. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once a set of descriptors is calculated for a series of analogous compounds, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate these descriptors with the observed biological activity.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be illustrated through a hypothetical QSAR model for a series of substituted benzonitrile derivatives. The goal of such a model would be to predict a specific biological activity, for instance, inhibitory activity against a particular enzyme.

To construct a QSAR model, a dataset of compounds with known activities is required. The following interactive table represents a hypothetical dataset for a series of substituted benzonitriles, including this compound, with their calculated molecular descriptors and observed biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

Hypothetical Data for QSAR Modeling of Substituted Benzonitriles

| Compound | Substituent (R1) | Substituent (R2) | LogP | Molecular Weight ( g/mol ) | Electronic Energy (Hartree) | pIC50 |

|---|---|---|---|---|---|---|

| 1 | H | H | 2.13 | 103.12 | -323.45 | 4.5 |

| 2 | 5-Bromo | 2-Ethyl | 3.54 | 210.07 | -2897.67 | 6.2 |

| 3 | 5-Chloro | 2-Ethyl | 3.21 | 165.62 | -783.12 | 5.9 |

| 4 | 5-Bromo | 2-Methyl | 3.12 | 196.04 | -2858.23 | 5.8 |

| 5 | 5-Nitro | 2-Ethyl | 2.45 | 176.17 | -528.99 | 5.1 |

In this hypothetical model, a multiple linear regression analysis might yield an equation similar to:

pIC50 = k1(LogP) + k2(Molecular Weight) + k3(Electronic Energy) + C

Where k1, k2, and k3 are the regression coefficients for each descriptor, and C is a constant. The statistical quality of the model would be assessed by parameters such as the correlation coefficient (r²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

Structure-reactivity relationship modeling, a closely related field, focuses on the correlation between molecular structure and chemical reactivity. For this compound, this could involve computational studies to understand its reactivity towards nucleophilic or electrophilic attack. For example, the distribution of electrostatic potential on the molecular surface can indicate regions susceptible to attack.

The following table summarizes key computed properties for this compound that would be relevant for both QSAR and structure-reactivity studies.

Computed Molecular Properties of this compound

| Property | Value | Method of Calculation |

|---|---|---|

| Molecular Formula | C₉H₈BrN | - |

| Molecular Weight | 210.07 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | Cactvs |

| Hydrogen Bond Acceptor Count | 1 | Cactvs |

| Rotatable Bond Count | 1 | Cactvs |

| Exact Mass | 208.98401 Da | PubChem |

| Monoisotopic Mass | 208.98401 Da | PubChem |

| Topological Polar Surface Area | 23.8 Ų | Cactvs |

Derivatives, Analogues, and Advanced Structural Modifications

Synthesis of Substituted 5-Bromo-2-ethylbenzonitrile Analogues

The aromatic ring of this compound and its analogues is amenable to various electrophilic substitution and cross-coupling reactions to introduce additional functional groups. These modifications can significantly alter the electronic properties and steric environment of the molecule, paving the way for new derivatives.

For instance, the bromination of 4-ethylbenzonitrile, an isomer of the parent compound, is typically achieved using N-bromosuccinimide (NBS) or bromine with a catalyst like iron, leading to selective bromination on the ring. Similar methodologies can be applied to introduce further halogenation. The introduction of a nitro group can also be achieved through standard nitration conditions. rsc.org

Palladium-catalyzed cross-coupling reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds. The bromine atom on the ring serves as an excellent handle for reactions like the Suzuki-Miyaura coupling, which can introduce new alkyl or aryl groups. google.com A palladium-catalyzed cyanation can convert a bromo-substituted analogue into a dinitrile compound. nih.gov

Table 1: Examples of Benzonitrile (B105546) Ring Modifications on Analogous Compounds

| Starting Material | Reagents and Conditions | Product | Research Finding |

|---|---|---|---|

| 4-Ethylbenzonitrile | N-Bromosuccinimide (NBS), Catalyst | 3-Bromo-4-ethylbenzonitrile | Selective bromination ortho to the ethyl group. |

| 3-Bromo-5-methylphenol | Reductive amination, Boc-protection, Pd-catalyzed cyanation | Cyanophenol derivative (26) | Conversion of a bromo group to a cyano group on a substituted ring. nih.gov |

| Methyl 5-bromo-2-methylbenzoate | Phenylboronic acid, Pd(II) acetate, K₂CO₃, Tetrabutylammonium bromide | Methyl 2-methyl-5-phenylbenzoate | Suzuki coupling to replace bromine with a phenyl group. google.com |

Data table compiled from various research findings on analogous structures.

The ethyl side chain of this compound provides another site for synthetic modification, most notably through oxidation. The benzylic position of the ethyl group is susceptible to oxidation to form a ketone, yielding 2-acylbenzonitriles. This transformation is a crucial step as it activates the molecule for a variety of subsequent tandem and cascade reactions. researchgate.netresearchgate.net One-pot procedures involving radical bromination followed by hydrolysis have been developed to achieve this oxidation efficiently. researchgate.net

Once the 2-acetylbenzonitrile (B2691112) analogue is formed, further reactions can extend the chain. For example, reactions with various nucleophiles can lead to the addition of longer alkyl chains at this position, as seen in the formation of a 3,3-substituted isoindolinone bearing a hexyl group from 2-heptanoylbenzonitrile. acs.org

Table 2: Functionalization of the Ethyl Side Chain

| Starting Material | Key Transformation | Intermediate/Product | Significance |

|---|---|---|---|

| 2-Ethylbenzonitriles | Oxidation (e.g., radical bromination and hydrolysis) | 2-Acetylbenzonitriles | Key intermediate for synthesizing isoindolinones. researchgate.netresearchgate.net |

This table summarizes key transformations of the ethyl group based on reported research.

Formation of Complex Heterocyclic Systems Incorporating the Benzonitrile Moiety

The benzonitrile moiety is a valuable building block for synthesizing complex heterocyclic structures, which are often of interest in medicinal chemistry and materials science.

Benzonitriles, including ethylbenzonitrile analogues, are precursors for the synthesis of 1,3,5-triazines through catalyst-mediated trimerization. This process involves heating the aromatic nitrile in the presence of a catalyst, such as phosphorus pentachloride, to form the corresponding 2,4,6-trisubstituted-1,3,5-triazine. google.com For example, 4-Ethylbenzonitrile has been used in the preparation of 2-(3-bromo-phenyl)-4,6-bis-(4-ethyl-phenyl)- acs.orgCurrent time information in Bangalore, IN.lookchem.com-triazine. lookchem.com

While direct cyclization of this compound into pyrimidines is less commonly cited, the synthesis of pyrimidines often involves the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg The nitrile group of a benzonitrile can be a source for the N-C-N fragment required for pyrimidine (B1678525) ring formation. 4-Ethylbenzonitrile is noted for its use in the synthesis of pyrimidine derivatives. lookchem.comchemicalbook.com

A significant application of 2-ethylbenzonitrile (B1295046) derivatives is in the synthesis of isoindolinones. The process typically begins with the oxidation of the ethyl group to an acetyl group, forming a 2-acylbenzonitrile. researchgate.netresearchgate.net These ketones then undergo base-promoted cascade reactions with various nucleophiles. acs.org The reaction sequence involves a nucleophilic attack at the carbonyl group, followed by cyclization onto the nitrile group, and a subsequent Dimroth-type rearrangement to yield highly substituted isoindolinones with a tetrasubstituted carbon at the 3-position. researchgate.netacs.org This method allows for the creation of a wide range of 3,3-disubstituted isoindolinones in high yields. researchgate.net

For example, reacting 2-acetylbenzonitriles with ((chloromethyl)sulfonyl)benzenes in the presence of a base like potassium carbonate leads to isoindolinones bearing a sulfonylmethyl group at the C-3 position. acs.org

Table 3: Synthesis of Isoindolinones from 2-Acylbenzonitrile Analogues

| 2-Acylbenzonitrile | Nucleophile/Reagent | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Acetylbenzonitrile | ((Chloromethyl)sulfonyl)benzenes | K₂CO₃ | 3-Methyl-3-(sulfonylmethyl)isoindolin-1-ones | Good to high | acs.org |

| 2-Acetylbenzonitrile | Various carbon- and hetero-nucleophiles | K₂CO₃ | 3,3-Disubstituted isoindolinones | 80-99% | researchgate.netresearchgate.net |

This interactive table showcases the versatility of the cascade reaction to form diverse isoindolinone scaffolds.

The reactivity of the this compound scaffold can be harnessed to construct more intricate molecular architectures like spirocyclic and fused-ring systems. While specific examples starting directly from this compound are not prevalent, related structures demonstrate this potential. Cation-π cyclization cascades of alkylidene β-ketoesters, which can be conceptually related to activated benzonitrile derivatives, have been used to selectively synthesize spiro-fused tricyclic systems. nih.gov

Furthermore, cascade radical cyclization reactions provide a pathway to fused-ring systems. For instance, N-methacryloyl-2-arylbenzoimidazoles can react with radical precursors to form complex fused heterocycles like benzo researchgate.netacs.orgimidazo[2,1-a]isoquinolin-6(5H)-ones. acs.org The synthesis of such fused systems often involves building upon a substituted aromatic core, a role for which this compound is well-suited. The development of synthetic strategies for fused-ring compounds is an active area of research, with polyene cyclization being one key method. core.ac.uk

Development of Complex Organic Architectures from this compound Precursors

This compound serves as a versatile and valuable precursor in the synthesis of a variety of complex organic architectures. Its structure incorporates three key points for chemical modification: the bromo substituent, the nitrile group, and the ethyl group. The strategic manipulation of these functional groups through a range of organic reactions allows for the construction of intricate molecular frameworks, which are of significant interest in medicinal chemistry and materials science. The primary pathways for elaboration involve metal-catalyzed cross-coupling reactions at the carbon-bromine bond, transformations of the nitrile moiety into various nitrogen-containing heterocycles, and functionalization of the ethyl group.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. organic-chemistry.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the this compound core to other aromatic, heteroaromatic, or alkyne-containing fragments. This approach is a cornerstone for building biaryl and more extended conjugated systems. For instance, while specific examples for the this compound isomer are not extensively detailed in publicly accessible literature, a closely related isomer, 3-bromo-5-ethylbenzonitrile (B2894767), has been utilized as a key intermediate in the synthesis of complex molecules for pharmaceutical applications. google.com In one documented synthesis, 3-bromo-5-ethylbenzonitrile was coupled with a complex boronic ester derivative to construct a dispiro-imidazolyl-indene structure, highlighting the utility of the bromo-benzonitrile scaffold in accessing elaborate molecular designs. google.com

The nitrile group offers another reactive handle for constructing complex architectures, primarily through cyclization reactions to form heterocyclic rings. acs.org The nitrile can act as an electrophile, reacting with internal or external nucleophiles to form fused ring systems. A notable synthetic strategy involves the transformation of the adjacent ethyl group. For example, 2-ethylbenzonitriles can be converted into 2-acetylbenzonitriles through processes like radical bromination followed by hydrolysis. researchgate.netresearchgate.net These resulting ketones are valuable intermediates that can undergo tandem reactions with various nucleophiles to produce complex heterocyclic structures like 3,3-disubstituted isoindolinones. researchgate.netresearchgate.net This two-step sequence effectively transforms the simple ethylbenzonitrile core into a more complex, fused heterocyclic system.

Furthermore, the combination of reactivity at both the bromo and nitrile positions allows for sequential or one-pot multi-component reactions to rapidly build molecular complexity. A general approach could involve a Sonogashira coupling at the bromo-position to introduce an alkyne, followed by an intramolecular cyclization involving the nitrile group to construct nitrogen-containing polycyclic systems. The Sonogashira coupling of aryl halides with terminal alkynes is a well-established and powerful method for forming carbon-carbon bonds under palladium-copper catalysis. organic-chemistry.orgwikipedia.orglibretexts.org

The following tables summarize representative transformations that illustrate the potential of the this compound scaffold in constructing complex organic architectures, based on established reactivity of its functional groups and closely related analogues.

| Precursor (Analogue) | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Bromo-5-ethylbenzonitrile | (1r,4r)-6'-Bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-ylboronic ester | Pd(dppf)Cl₂ | Complex biaryl-linked spirocycle | google.com |

| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Arylalkyne | organic-chemistry.org |

| 4-Bromo-2-(bromomethyl)benzonitrile | 4-(Trifluoromethyl)phenyl boronic acid | Not specified | Biaryl methane (B114726) derivative | rsc.org |

| Precursor (Analogue) | Reagent(s) | Reaction Type | Product Architecture | Reference |

|---|---|---|---|---|

| 2-Acetylbenzonitriles (from 2-ethylbenzonitriles) | Carbon/Hetero-nucleophiles | Tandem Addition/Dimroth Rearrangement | 3,3-Disubstituted Isoindolinones | researchgate.netresearchgate.net |

| 2-Carbonylbenzonitriles | ((Chloromethyl)sulfonyl)benzenes | Base-Promoted Cascade Cyclization | 3-Substituted Isoindolin-1-ones | acs.org |

Applications in Chemical Research and Materials Science

Role as a Versatile Building Block in Multistep Organic Synthesis

5-Bromo-2-ethylbenzonitrile is a valuable bifunctional molecule in organic synthesis. The presence of both a nitrile group and a bromine atom allows for a wide range of chemical transformations, making it a key starting material or intermediate in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. ossila.com

Precursors for Advanced Pharmaceutical Intermediates and Lead Compound Synthesis

The unique substitution pattern of this compound makes it a significant precursor in the development of pharmaceutical agents. Its derivatives are being explored for their potential biological activities. For instance, research into inhibitors of the BACE1 enzyme, a key target in Alzheimer's disease research, has utilized bromo-benzonitrile derivatives in the synthesis of complex heterocyclic structures. google.com The ability to selectively modify the bromine and nitrile functionalities allows for the construction of diverse molecular scaffolds necessary for identifying and optimizing lead compounds in drug discovery. uni-muenchen.de

Synthons for Agrochemical Research and Fine Chemical Production

In the field of agrochemicals, substituted benzonitriles are important synthons for creating new herbicides and pesticides. The term "synthon" refers to a conceptual unit within a molecule that represents a potential synthetic operation. The reactivity of the bromine and nitrile groups in this compound allows for its incorporation into larger, more complex structures with potential herbicidal or pesticidal properties. ethz.ch Furthermore, this compound serves as a valuable intermediate in the production of various fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. uva.nl

Applications in Polymer Chemistry (e.g., as monomers or modifiers for polymer properties)

While direct applications of this compound as a monomer in polymerization may not be widely documented, its derivatives and related brominated aromatic compounds are utilized in materials science for creating advanced polymers. The introduction of such compounds into a polymer backbone can impart specific properties like enhanced thermal stability and mechanical strength. The reactivity of the bromine atom allows for post-polymerization modification, where the properties of a polymer can be fine-tuned by introducing new functional groups.

Use in Coordination Chemistry as Ligand Precursors for Metal Complexes

The nitrile group in this compound can act as a coordinating group for various metal ions. This allows the compound to serve as a precursor for the synthesis of more complex ligands. Through multi-step synthetic routes, the benzonitrile (B105546) moiety can be incorporated into larger organic frameworks designed to selectively bind to specific metal centers. These resulting metal complexes have potential applications in catalysis, materials science, and analytical chemistry.

Methodological Development in Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used in the development of new analytical methods. For example, compounds with specific functional groups can be used as standards or reagents in various chromatographic and spectroscopic techniques. The unique spectral properties of its derivatives could be exploited for detection and quantification purposes. beilstein-archives.org

Research into Advanced Materials (e.g., for optical applications through structural modification)

Substituted benzonitriles are precursors in the synthesis of advanced materials with interesting optical properties. For example, derivatives of similar bromo-benzonitriles have been used to create thermally activated delayed fluorescence (TADF) dyes for use in Organic Light Emitting Diodes (OLEDs). ossila.com The electronic properties of the benzonitrile core can be tuned by introducing different substituents through reactions at the bromine position, influencing the photophysical characteristics of the resulting material. ossila.com Research has also been conducted on isoindolinones synthesized from related benzonitriles, which are useful as luminogen materials. acs.org

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Identified Reactivity Patterns

The synthesis of 5-Bromo-2-ethylbenzonitrile can be achieved through several strategic routes, primarily involving the introduction of the bromo, ethyl, and cyano functionalities onto the benzene (B151609) ring. One of the most prominent methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com This reaction typically involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.orgbyjus.com In the context of this compound, this would likely start from an appropriately substituted aniline (B41778) derivative.

Another key aspect of its synthesis involves the management of the ethyl and bromo substituents. The starting material, 4-bromo-1-ethylbenzene, is a commercially available compound that can serve as a precursor. chemicalbook.comsolubilityofthings.com The introduction of the nitrile group at the 2-position would then be a critical step. Alternatively, one could envision starting with 2-ethylaniline, performing a Sandmeyer cyanation to get 2-ethylbenzonitrile (B1295046), followed by a regioselective bromination at the 5-position. The directing effects of the ethyl and cyano groups would be crucial in achieving the desired isomer.

The reactivity of this compound is largely dictated by its functional groups. The bromine atom is a key handle for a variety of palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, enabling the synthesis of more elaborate molecules. For instance, the bromine can be substituted with various organic moieties, expanding the molecular complexity.

The nitrile group itself can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine. Furthermore, the nitrile group can direct metallation at the ortho position, providing another avenue for functionalization.

Unexplored Avenues in Synthetic Accessibility and Regiochemical Control

While established methods like the Sandmeyer reaction provide a plausible route to this compound, there remain unexplored avenues for its synthesis that could offer improved efficiency, selectivity, and milder reaction conditions. The direct C-H cyanation of 4-bromo-1-ethylbenzene presents a more atom-economical approach, although achieving the desired regioselectivity would be a significant challenge.

The regiochemical control during the synthesis is a critical aspect that warrants further investigation. For instance, in the bromination of 2-ethylbenzonitrile, the directing effects of the ethyl (ortho-, para-directing) and cyano (meta-directing) groups would lead to a mixture of isomers. Developing highly regioselective bromination methods, perhaps through the use of specific catalysts or directing groups, would be a valuable contribution.

Alternative synthetic strategies could involve the construction of the substituted benzene ring from acyclic precursors through cyclization reactions. While more complex, such approaches could offer a higher degree of control over the substitution pattern.

Potential for Novel Reaction Discovery and Catalyst Development Leveraging Bromine Reactivity

The bromine atom in this compound is a versatile functional group that can be exploited for the discovery of novel reactions and the development of new catalytic systems. Beyond the standard palladium-catalyzed cross-coupling reactions, the use of other transition metals like nickel, copper, or iron could offer complementary reactivity and selectivity. uni-muenchen.de For example, iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable alternative to palladium-based systems. uni-muenchen.de

The development of photoredox catalysis could also open new reaction pathways for the functionalization of this compound. beilstein-journals.org Light-mediated reactions can often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. The bromine atom can participate in radical reactions, which could be initiated by photoredox catalysts.

Furthermore, the interplay between the bromine and the adjacent ethyl group could be exploited. For instance, directed C-H activation of the ethyl group, guided by a catalyst coordinated to the bromine, could lead to novel transformations.

Emerging Applications in Interdisciplinary Chemical Research and Advanced Material Design

The structural motifs present in this compound suggest its potential utility in various interdisciplinary fields. The benzonitrile (B105546) core is a common feature in many biologically active molecules and pharmaceutical agents. byjus.com The presence of the bromo and ethyl groups provides handles for further chemical modification, allowing for the generation of libraries of compounds for biological screening.

In the field of materials science, aromatic nitriles are precursors to various functional materials. The bromine atom can be used to introduce this molecule into polymer chains or onto surfaces. The resulting materials could have interesting electronic or optical properties. For example, the incorporation of such a polar and polarizable molecule into a polymer backbone could influence its dielectric properties.

The development of advanced materials often relies on the precise control of molecular architecture. The ability to functionalize this compound at multiple positions makes it an attractive building block for the design of complex, three-dimensional structures with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.